molecular formula C14H13F6NO B2906803 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 2061358-30-1

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2906803
CAS No.: 2061358-30-1
M. Wt: 325.254
InChI Key: IOQSPCXJDCGFJN-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine is a piperidine derivative featuring two trifluoromethyl (TFM) groups: one at the 4-position of the piperidine ring and another on the 3-position of the benzoyl moiety. This compound is of interest due to the electron-withdrawing and lipophilicity-enhancing properties of the TFM groups, which are critical in pharmaceutical and agrochemical applications. The molecular formula is C₁₃H₁₁F₆NO, with a molecular weight of 311.23 g/mol. Its structure combines a piperidine scaffold with a substituted benzoyl group, creating a balance of steric and electronic effects .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO/c15-13(16,17)10-4-6-21(7-5-10)12(22)9-2-1-3-11(8-9)14(18,19)20/h1-3,8,10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQSPCXJDCGFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves the introduction of trifluoromethyl groups into the piperidine ring and the benzoyl moiety. One common method involves the use of trifluoromethyl ketones as intermediates. These ketones can be synthesized through various methods, including the trifluoromethylation of aromatic compounds using reagents like Umemoto’s reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl and benzoyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoyl group can participate in various binding interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine (CAS: 61714-98-5)
  • Substituents : 1-Acetyl, 4-(3-TFM benzoyl).
  • Molecular Formula: C₁₅H₁₆F₃NO₂.
  • Key Properties :
    • Molecular Weight: 299.29 g/mol.
    • Boiling Point: 391.7°C at 760 mmHg.
    • LogP: 3.08 (indicating moderate lipophilicity).
  • Comparison : The acetyl group at the 1-position reduces steric bulk compared to the TFM group in the target compound. This results in lower molecular weight (299.29 vs. 311.23) and slightly reduced lipophilicity. The acetyl group may also increase susceptibility to metabolic hydrolysis compared to the stable C–F bonds in TFM .
4-(4-Fluorobenzoyl)-1-[3-(Trifluoromethyl)benzoyl]piperidine (CAS: 681129-97-5)
  • Substituents : 1-(3-TFM benzoyl), 4-(4-fluoro benzoyl).
  • Molecular Formula: C₂₁H₁₆F₄NO₂.
  • Key Properties :
    • Molecular Weight: 406.35 g/mol.
    • Electronic Effects: The 4-fluoro benzoyl group introduces additional electronegativity but lacks the steric bulk of TFM.
  • Comparison : Dual benzoyl groups increase molecular weight (406.35 vs. 311.23) and may enhance π-π stacking interactions. However, the fluorine atom’s small size limits lipophilicity compared to TFM .
Piperidine,4-(4-fluorobenzoyl)-1-[1-oxo-3-[4-(trifluoromethyl)phenyl]propyl]- (CAS: 681132-34-3)
  • Substituents : Complex propyl-linked TFM phenyl and 4-fluoro benzoyl groups.
  • Molecular Formula: C₂₂H₂₁NO₂F₄.
  • Key Properties :
    • Molecular Weight: 407.40 g/mol.
    • PSA (Polar Surface Area): 37.38 Ų.
  • Comparison: The extended propyl chain increases flexibility and molecular weight (407.40 vs. The higher PSA suggests stronger hydrogen-bonding capacity .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP PSA (Ų)
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine C₁₃H₁₁F₆NO 311.23 N/A ~3.5* ~30†
1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine C₁₅H₁₆F₃NO₂ 299.29 391.7 3.08 37.38
4-(4-Fluorobenzoyl)-1-[3-(trifluoromethyl)benzoyl]piperidine C₂₁H₁₆F₄NO₂ 406.35 N/A N/A N/A
Piperidine,4-(4-fluorobenzoyl)-1-[1-oxo-3-[4-(trifluoromethyl)phenyl]propyl]- C₂₂H₂₁NO₂F₄ 407.40 N/A N/A 37.38

*Estimated based on structural analogs. †Predicted using computational tools.

Biological Activity

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine is a compound of interest in medicinal chemistry due to its unique trifluoromethyl groups and piperidine structure, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two trifluoromethyl groups and a benzoyl moiety. The presence of these fluorinated groups is known to significantly influence the chemical properties and biological activities of organic compounds.

Property Value
Molecular FormulaC13H12F6N
Molecular Weight293.24 g/mol
CAS NumberNot available

Anticancer Activity

Research has indicated that compounds containing piperidine and benzoyl moieties exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The introduction of trifluoromethyl groups can enhance these effects by increasing lipophilicity and improving receptor interactions.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes, particularly those involved in cancer progression. Studies have demonstrated that benzoylpiperidine derivatives can act as reversible inhibitors of monoacylglycerol lipase (MAGL), with some exhibiting IC50 values in the low nanomolar range (e.g., 80 nM) . This inhibition is crucial for the modulation of endocannabinoid levels, which can impact cancer cell proliferation.

Neuropharmacological Effects

The compound may also interact with neurotransmitter receptors. For example, modifications to the benzoylpiperidine structure have shown affinity for serotoninergic (5-HT) and dopaminergic receptors, indicating potential applications in treating psychiatric disorders . The selectivity for specific receptor subtypes can lead to reduced side effects compared to traditional antipsychotics.

Structure-Activity Relationship (SAR)

The introduction of trifluoromethyl groups at strategic positions on the aromatic ring enhances biological activity through:

  • Increased Lipophilicity : Trifluoromethyl groups improve membrane permeability.
  • Enhanced Binding Affinity : Fluorine atoms can form stronger interactions with target proteins due to their electronegativity.
  • Modulation of Pharmacokinetics : The presence of fluorinated groups often leads to improved metabolic stability.

Case Studies

  • Anticancer Efficacy : A study on a series of benzoylpiperidine derivatives revealed that modifications led to significant anticancer activity against multiple cell lines, with the most potent compound achieving an IC50 of 0.84 µM against MAGL .
  • Neuropharmacological Assessment : Another investigation highlighted a derivative's ability to selectively inhibit certain serotonin receptors while minimizing interaction with others, suggesting a better safety profile for therapeutic use compared to existing treatments .

Q & A

Basic: What analytical techniques are recommended for confirming the structure and purity of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine?

Answer:
The compound’s structural validation requires a combination of nuclear magnetic resonance (NMR) for proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment (>95% peak area), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₂F₆NO). For example, analogs with trifluoromethyl groups have shown retention times of 8–12 minutes on reverse-phase C18 columns under acetonitrile/water gradients . Purity thresholds for pharmacological studies should exceed 98%, validated by dual detection (UV and ELSD) .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:
The trifluoromethyl (-CF₃) groups enhance lipophilicity (logP ~3.5–4.0), improving membrane permeability. They also stabilize the molecule via electron-withdrawing effects , reducing metabolic degradation. For instance, in analogs like 4-phenyl-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-triazolone, the -CF₃ group increased binding affinity by 10-fold compared to non-fluorinated counterparts in enzyme inhibition assays . Computational models (e.g., molecular docking) suggest the -CF₃ group forms hydrophobic interactions with aromatic residues in target proteins .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:
A two-step synthesis is typical:

Piperidine functionalization : 4-(Trifluoromethyl)piperidine is acylated with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine, 0–5°C, 12 hours).

Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the final product. Key challenges include avoiding N-oxide formation (monitored via IR spectroscopy at 1250–1300 cm⁻¹) and optimizing coupling efficiency (reported yields: 65–80%) .

Advanced: How can researchers address low yields in the final coupling step during synthesis?

Answer:
Low yields often arise from steric hindrance at the piperidine nitrogen. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) and improves yields by 15–20% .
  • Catalytic systems : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate the benzoyl chloride .
  • Solvent optimization : Switching from THF to DMF increases solubility of intermediates, as observed in related piperidine derivatives .

Advanced: What strategies resolve contradictions in bioactivity data across different assays?

Answer:
Discrepancies (e.g., IC₅₀ variability in enzyme vs. cell-based assays) may stem from off-target effects or assay conditions. Mitigation involves:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and thermal shift assays .
  • Metabolite profiling : LC-MS/MS to rule out degradation products interfering with activity .
  • Physicochemical adjustments : Modify logD (e.g., via prodrug strategies) to align cellular uptake with in vitro conditions .

Advanced: How do structural modifications to the piperidine ring affect pharmacological activity?

Answer:
The piperidine ring serves as a conformational scaffold . Modifications include:

  • N-substitution : Replacing the benzoyl group with acetyl (e.g., 1-acetylpiperidine analogs) reduces CNS penetration but improves peripheral selectivity .
  • Ring saturation : Dihydroxy substitution (e.g., 3,4-dihydroxypiperidine) enhances water solubility but decreases metabolic stability (t₁/₂ <1 hour in microsomes) .
  • Stereochemistry : R-configuration at C3 of piperidine improves binding to G protein-coupled receptors (e.g., 2-fold higher affinity in enantiomeric pairs) .

Advanced: What computational methods are used to predict target interactions for this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Glide to simulate binding to targets like acetylcholinesterase or 5-HT receptors. The trifluoromethyl groups show strong van der Waals interactions in hydrophobic pockets .
  • QSAR models : Predict logP and pIC₅₀ values using descriptors like polar surface area (PSA) and H-bond acceptors. For example, PSA <90 Ų correlates with blood-brain barrier permeability .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How to design stability studies for this compound under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., trifluoromethyl hydrolysis products at λ=254 nm) .
  • Light/oxidation : Expose to UV (254 nm) and H₂O₂ (3%) to identify photo-degradants or oxidative byproducts .
  • Plasma stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS .

Advanced: What are the key differences in bioactivity between this compound and its non-fluorinated analogs?

Answer:

  • Binding affinity : Fluorinated analogs show 5–10× higher affinity for kinases (e.g., IC₅₀=50 nM vs. 500 nM for non-fluorinated) due to enhanced hydrophobic interactions .
  • Metabolic stability : The -CF₃ group reduces CYP450-mediated oxidation, increasing hepatic t₁/₂ from 2 to 8 hours in microsomal assays .
  • Toxicity : Fluorinated derivatives exhibit lower hERG channel inhibition (IC₅₀ >10 μM) compared to non-fluorinated analogs (IC₅₀ ~1 μM) .

Advanced: How to validate target engagement in in vivo models?

Answer:

  • PET imaging : Radiolabel the compound with ¹⁸F (e.g., via ¹⁸F-fluorobenzylation) to track distribution in rodent brains .
  • Knockout models : Compare activity in wild-type vs. target-knockout animals (e.g., 50% reduced efficacy in KO models confirms on-target effects) .
  • Biomarker analysis : Measure downstream targets (e.g., phosphorylated proteins via Western blot) after dosing .

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